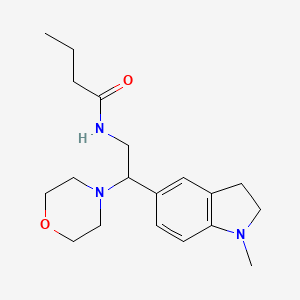

![molecular formula C8H11F5O4S B2412502 [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate CAS No. 2416231-35-9](/img/structure/B2412502.png)

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

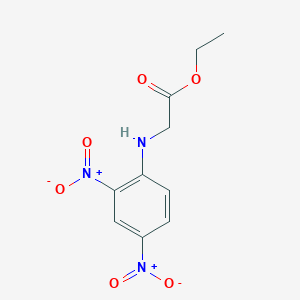

“[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate” is a chemical compound with the CAS Number: 2416231-35-9 . Its IUPAC name is 2,2-difluoro-2-(tetrahydro-2H-pyran-4-yl)ethyl trifluoromethanesulfonate .

Physical and Chemical Properties The molecular weight of this compound is 298.23 . It is a liquid at room temperature . The InChI code for this compound is 1S/C8H11F5O4S/c9-7(10,6-1-3-16-4-2-6)5-17-18(14,15)8(11,12)13/h6H,1-5H2 .

Scientific Research Applications

Catalytic Activity and Organic Synthesis

- Scandium Trifluoromethanesulfonate as a Catalyst : Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst useful for acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its high catalytic activity facilitates selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating its utility in complex organic synthesis processes (Ishihara et al., 1996).

Advanced Material Synthesis

- Synthesis and Application of Sulfonamides : Trifluoromethanesulfonic acid has been used to induce 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This process showcases the role of trifluoromethanesulfonic acid in creating polycyclic systems, which can be crucial in developing new materials or pharmaceuticals (Haskins & Knight, 2002).

Environmental Applications

- Perfluoroalkyl Substances in Dust : A study on the distribution of perfluoroalkyl compounds (PFCs) in dust from various environments across multiple continents, including North American homes and UK cars, classrooms, and offices, contributes to understanding the environmental presence and potential health implications of such compounds. This research does not directly involve "[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate" but relates to the broader context of trifluoromethanesulfonate derivatives' environmental impact (Goosey & Harrad, 2011).

Chemical Synthesis and Reactions

- Heat-Activated Persulfate Oxidation : The use of heat-activated persulfate for the oxidation of PFOA and other fluorotelomer sulfonates under conditions suitable for in-situ groundwater remediation. This study explores an environmental cleanup application, demonstrating the versatility of sulfonate-based compounds in addressing pollution (Park et al., 2016).

Innovative Synthetic Methodologies

- Benzylic Triflates as Initiators : Demonstrates the preparation of mono-, bi-, and trifunctional living poly(tetrahydrofuran) using benzylic triflates prepared in-situ as novel initiators. This highlights the role of triflates in polymer science, offering a pathway to precision-synthesized polymers with potential applications in materials science and engineering (Oike et al., 2000).

Safety and Hazards

properties

IUPAC Name |

[2,2-difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F5O4S/c9-7(10,6-1-3-16-4-2-6)5-17-18(14,15)8(11,12)13/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGDMDNHGZQHOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(COS(=O)(=O)C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

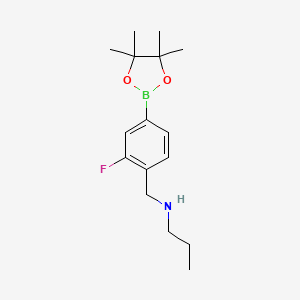

![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)

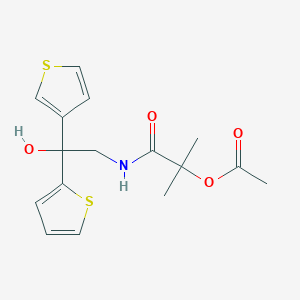

![2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-5-(4-fluorophenyl)-4-methyl-1H-imidazole](/img/structure/B2412429.png)

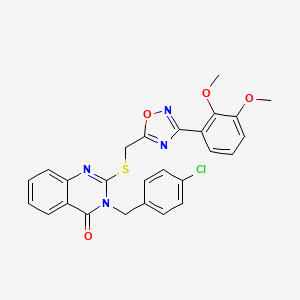

![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2412432.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2412435.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2412436.png)

![3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2412441.png)